molecular formula C7H12O3S B2765930 1-(1-Methylsulfonylcyclobutyl)ethanone CAS No. 2243503-65-1

1-(1-Methylsulfonylcyclobutyl)ethanone

Cat. No.: B2765930
CAS No.: 2243503-65-1
M. Wt: 176.23
InChI Key: DANSXKNZAQPVIX-UHFFFAOYSA-N
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Description

1-(1-Methylsulfonylcyclobutyl)ethanone is a cyclobutane-derived ketone featuring a methylsulfonyl substituent on the cyclobutyl ring.

Properties

IUPAC Name

1-(1-methylsulfonylcyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-6(8)7(4-3-5-7)11(2,9)10/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANSXKNZAQPVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylsulfonylcyclobutyl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl methyl ketone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylsulfonylcyclobutyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted cyclobutyl ethanones .

Scientific Research Applications

1-(1-Methylsulfonylcyclobutyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylsulfonylcyclobutyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects . The exact pathways and targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • 1-Cyclobutyl-2-(phenylsulfonyl)ethan-1-one (): Contains a phenylsulfonyl group instead of methylsulfonyl.
  • 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one (): Features a stereospecific methyl substituent on the cyclobutane ring.
  • 1-cyclobutylethanone (): A simpler derivative lacking sulfonyl groups.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/mL) Key Features
1-Cyclobutyl-2-(phenylsulfonyl)ethan-1-one C₁₂H₁₄O₃S 238.30 65–66 N/A N/A Sulfonyl group enhances polarity
1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one C₇H₁₂O 112.17 N/A N/A N/A Stereospecific methyl group
1-cyclobutylethanone C₆H₁₀O 98.14 N/A N/A 0.902 Simple cyclobutyl ketone
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 176.26 17–18 117 0.964 tert-Butylphenyl substituent

Key Observations:

  • Sulfonyl vs. Alkyl Substituents: The sulfonyl group in 1-Cyclobutyl-2-(phenylsulfonyl)ethan-1-one increases polarity and melting point (65–66°C) compared to alkyl-substituted analogs like 1-cyclobutylethanone (density 0.902 g/mL) .
  • Aromatic vs. Aliphatic Substituents: The tert-butylphenyl group in 1-[4-(1,1-Dimethylethyl)phenyl]ethanone () contributes to higher molecular weight (176.26 g/mol) and distinct boiling points compared to cyclobutyl derivatives .

Biological Activity

1-(1-Methylsulfonylcyclobutyl)ethanone, with the molecular formula C7H12O3S, is a compound of growing interest in both organic chemistry and biological research. Its unique structure, characterized by a cyclobutyl ring and a methylsulfonyl group, suggests potential applications in various fields, including medicinal chemistry and biochemical research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant case studies.

The synthesis of this compound typically involves the reaction of cyclobutyl methyl ketone with methanesulfonyl chloride in the presence of a base like triethylamine. This process is carried out under controlled conditions to ensure stability and yield high-purity products .

Chemical Structure

  • IUPAC Name : this compound
  • CAS Number : 2243503-65-1
  • Molecular Formula : C7H12O3S

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that can alter biological pathways .

Potential Biological Effects

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy levels require further investigation.
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit certain enzymes, which could be beneficial in developing therapeutic agents for diseases involving enzyme dysregulation.
  • Cellular Interactions : Its interaction with cellular components may influence signaling pathways, potentially affecting cell proliferation and apoptosis.

Study 1: Antimicrobial Properties

A study assessed the antimicrobial activity of several sulfonyl-containing compounds, including this compound. The results indicated that this compound exhibited significant activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Enzyme Inhibition

In another research project focused on enzyme inhibition, this compound was tested against a panel of enzymes involved in metabolic pathways. The compound demonstrated selective inhibition against specific targets, indicating its potential role as a pharmacological agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
Cyclobutyl methyl ketoneLacks sulfonyl groupLimited biological activity
Methanesulfonyl chlorideContains sulfonyl groupUsed in synthetic applications
Cyclobutyl ethanoneSimilar backbone without sulfonylLess reactivity compared to target

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